Product packaging for Sulfamethylthiazole(Cat. No.:CAS No. 515-59-3)

Sulfamethylthiazole

Cat. No.: B1211108
CAS No.: 515-59-3
M. Wt: 269.3 g/mol
InChI Key: KJVQYDYPDFFJMP-UHFFFAOYSA-N
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Description

Sulfamethizole, also known historically as Sulfamethylthiazole, is a synthetic sulfonamide antibacterial agent . It functions as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase . This mechanism of action disrupts the bacterial folate synthesis pathway by preventing the incorporation of para-aminobenzoic acid (PABA) into dihydrofolic acid, thereby inhibiting bacterial growth . This compound has documented antibacterial activity against a range of gram-positive and gram-negative organisms, including streptococci, staphylococci, and E. coli . Its primary research application has been in the study of acute, uncomplicated urinary tract infections caused by susceptible organisms, largely due to its rapid absorption and rapid elimination by the kidneys, which results in high urinary drug concentrations . From a research perspective, Sulfamethizole is of interest due to its relatively low level of acetylation as a metabolite compared to other sulfonamides . It is well-absorbed after oral administration and exhibits high plasma protein binding, reported to be between 90% and 99% . The plasma half-life of Sulfamethizole is approximately 1.5 to 8 hours . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It is not for human or veterinary consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11N3O2S2 B1211108 Sulfamethylthiazole CAS No. 515-59-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-N-(4-methyl-1,3-thiazol-2-yl)benzenesulfonamide
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H11N3O2S2/c1-7-6-16-10(12-7)13-17(14,15)9-4-2-8(11)3-5-9/h2-6H,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJVQYDYPDFFJMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80199481
Record name Sulfamethylthiazole
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Molecular Weight

269.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

515-59-3
Record name Sulfamethylthiazole
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Record name Sulfamethylthiazole
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Record name Sulfamethylthiazole
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Record name N'1-(4-methylthiazol-2-yl)sulphanilamide
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Record name SULFAMETHYLTHIAZOLE
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Synthetic Methodologies and Chemical Derivatization of Sulfamethylthiazole

Classical and Contemporary Synthesis Pathways of Sulfonamides Relevant to Sulfamethylthiazole

The synthesis of sulfonamides, a cornerstone of medicinal chemistry, has evolved from classical methods to more sophisticated contemporary pathways. The foundational structure of this compound consists of a sulfonyl group linked to an amine group, a class of compounds that are typically crystalline solids. wikipedia.org

The classical and most fundamental approach to creating the sulfonamide linkage, as seen in the synthesis of this compound, involves the reaction of a sulfonyl chloride with a primary or secondary amine. wikipedia.orgfrontiersrj.com This nucleophilic substitution reaction is typically conducted in the presence of a base, such as pyridine, to neutralize the hydrochloric acid (HCl) generated as a byproduct. wikipedia.orgfrontiersrj.com The general unavailability or instability of some sulfonyl chlorides, however, presents a limitation to this otherwise efficient method. rsc.org

Contemporary synthetic strategies have emerged to overcome the limitations of the classical pathway, offering milder conditions, greater functional group tolerance, and novel starting materials. One prominent modern approach is the direct oxidative conversion of thiols into sulfonamides. frontiersrj.com For instance, the reaction of thiols with amines in the presence of an oxidizing system like hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂) can produce sulfonamides in excellent yields and short reaction times. organic-chemistry.org Other methods involve the use of sulfur dioxide (SO₂) surrogates, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), which can react with Grignard reagents and amines to form sulfonamides, circumventing the need for gaseous SO₂. organic-chemistry.orgsci-hub.se Furthermore, electrochemical synthesis has been explored as a green alternative, utilizing the oxidative coupling of thiols and amines to forge the S-N bond. rsc.orgacs.org

Recent advancements also include transition-metal-catalyzed reactions, which have broadened the scope of sulfonamide synthesis. sci-hub.sethieme-connect.com For example, palladium-catalyzed cross-coupling reactions between aryl boronic acids and phenyl chlorosulfate (B8482658) can generate aryl sulfonyl chloride intermediates, which are then reacted with amines to yield the desired sulfonamides. sci-hub.se These modern techniques provide versatile and efficient routes to sulfonamides, including the core structure of this compound.

Novel Approaches in this compound Analog Synthesis

The development of new this compound analogs is driven by the need to explore structure-activity relationships. This involves innovative synthetic strategies that allow for precise modification of the parent molecule.

The synthesis of novel this compound analogs often involves strategic functionalization and the integration of diverse heterocyclic rings. Researchers modify the core structure to create hybrid molecules with potentially enhanced properties. A common strategy involves using the primary amino group of a sulfonamide as a nucleophile to react with various electrophilic reagents, thereby introducing new functional groups or entire heterocyclic systems.

For instance, derivatives of the related sulfamethoxazole (B1682508) have been synthesized by reacting it with acrylic acid to introduce a carboxylic acid functional group. nih.gov This functionalized intermediate can then serve as a versatile building block. It can be converted into an ester, an acid hydrazide, or used in cyclization reactions with reagents like urea (B33335) or potassium thiocyanate (B1210189) to form new heterocyclic rings such as dihydrouracil (B119008) and its thio-analogue. nih.gov Similarly, new derivatives have been created by reacting sulfamethoxazole with various acid chlorides or alkyl halides, leading to a range of amide and N-alkylated products. mdpi.com Another approach involves the condensation of sulfamethoxazole with aldehydes to form Schiff bases, which can then be cyclized with reagents like thioglycolic acid to introduce a thiazolidinone ring. jddtonline.info These methodologies demonstrate how different heterocyclic systems can be appended to the sulfonamide core, creating a library of structurally diverse analogs for further investigation.

Efficiency and yield are critical in synthetic chemistry. Several high-yielding techniques have been developed for the synthesis of sulfonamide derivatives. One-pot syntheses, where multiple reaction steps are carried out in the same vessel, are particularly efficient. For example, a one-pot method for converting aromatic carboxylic acids directly into sulfonamides has been developed, leveraging a copper-catalyzed decarboxylative chlorosulfonylation followed by amination. nih.gov

Flow chemistry represents another modern, high-yielding approach. The synthesis of a sulfonamide library has been achieved using a meso-reactor apparatus, which allows for efficient, safe, and easily scalable production. acs.org This flow-based technology minimizes waste and employs greener solvents, with product isolation often requiring only simple extraction and precipitation, affording pure compounds in good to high yields without the need for extensive purification. acs.org In a specific example of derivative synthesis, reacting sulfamethoxazole with acrylic acid yielded a product with a 94.8% yield. nih.gov Subsequent reactions, such as the cyclization with potassium thiocyanate followed by acid treatment, also proceeded with high efficiency, yielding the 2-thio analogue of 1-aryl-5,6-dihydrouracil in 94% yield. nih.gov These methods highlight the progress in developing robust and efficient synthetic protocols for sulfonamide derivatives.

Solid-phase synthesis (SPS) and combinatorial chemistry are powerful tools for rapidly generating large libraries of compounds for screening. In sulfonamide research, these techniques have been employed to explore a wide chemical space. The core principle of SPS involves attaching a starting material to a solid support (resin) and then carrying out a series of reactions to build the desired molecule. ucl.ac.uk

This methodology has been successfully applied to the synthesis of sulfonamidopeptides, where amino-sulfonyl chlorides are sequentially coupled on a resin to form an extended peptide-like chain. ucl.ac.uk Fmoc-based solid-phase peptide synthesis (SPPS) strategies have been adapted for sulfonamide synthesis, demonstrating compatibility with acid-labile groups and resins. luxembourg-bio.com This allows for the creation of diverse sulfonamide derivatives of peptides. luxembourg-bio.com The generation of sulfonamide libraries through these high-throughput methods facilitates the discovery of novel compounds by enabling the systematic modification of different parts of the molecular structure and the subsequent evaluation of the resulting analogs. diva-portal.orgresearchgate.net

Characterization Techniques in Synthetic this compound Research

The structural elucidation and confirmation of newly synthesized this compound derivatives are accomplished using a suite of analytical techniques, with spectroscopic methods being of primary importance.

Spectroscopic analysis is indispensable for confirming the identity and purity of synthetic compounds. Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are routinely used in concert to provide a comprehensive structural picture of this compound derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR spectra reveal the number of different types of protons, their chemical environment, and their proximity to other protons. For example, in a derivative of sulfamethoxazole, the characteristic singlet for the methyl (CH₃) group on the isoxazole (B147169) ring appears around δ = 2.28 ppm. nih.gov Protons of the aromatic ring typically appear as doublets in the δ = 6.62-7.52 ppm region, while protons of newly introduced functionalities, such as the CH₂ groups from an added acrylic acid moiety, can be observed at specific chemical shifts (e.g., δ = 2.45 and 3.28 ppm). nih.gov

¹³C NMR spectroscopy provides information about the carbon skeleton. In a sulfamethoxazole derivative, the carbon of the methyl group resonates at approximately δ = 12.07 ppm, while carbons of the aromatic ring and the isoxazole ring appear at distinct chemical shifts further downfield (e.g., 95.31 ppm for C-4 of the isoxazole ring and 110.93-152.28 ppm for the aromatic carbons). nih.gov The presence of a new carbonyl group from a modification would be confirmed by a signal in the δ = 170-173 ppm range. nih.gov

Infrared (IR) Spectroscopy is used to identify the presence of specific functional groups.

The sulfonamide group itself shows characteristic absorption bands.

The successful synthesis of derivatives is confirmed by the appearance of new, characteristic peaks. For instance, the introduction of a carboxylic acid group is confirmed by a strong, broad O-H stretch and a C=O (carbonyl) stretch around 1709 cm⁻¹. nih.gov Amide derivatives will show a characteristic C=O stretch between 1666-1687 cm⁻¹. mdpi.com

Mass Spectrometry (MS) determines the molecular weight of the synthesized compound, providing definitive confirmation of its elemental composition. The mass-to-charge ratio (m/z) of the molecular ion peak [M]⁺ confirms that the target molecule has been formed. luxembourg-bio.com

The following table summarizes typical spectroscopic data for a synthesized sulfamethoxazole derivative, 3-((4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)amino)propanoic acid. nih.gov

Spectroscopic Data for a Sulfamethoxazole Derivative nih.gov
TechniqueObserved Signals/PeaksAssignment
¹H NMR (400 MHz, DMSO-d₆) δ = 2.28 (s, 3H)CH₃ (isoxazole)
δ = 2.45-2.49 (m, 2H)CH₂CO
δ = 3.28 (dd, 2H)NHCH₂
δ = 6.09 (s, 1H)CH (isoxazole)
δ = 6.62 (d, 2H), 7.52 (d, 2H)Aromatic Protons
δ = 11.48 (br. s, 2H)NH, OH
¹³C NMR (101 MHz, DMSO-d₆) δ = 12.07CH₃ (isoxazole)
δ = 33.38, 38.21CH₂CH₂
δ = 95.31C-4 (isoxazole)
δ = 110.93, 124.38, 128.75, 152.28Aromatic Carbons
δ = 157.98, 169.91C-3, C-5 (isoxazole)
δ = 172.93C=O (Carboxylic Acid)
IR (KBr) ν_max = 3398, 3289 cm⁻¹N-H stretching
ν_max = 1709 cm⁻¹C=O stretching
ν_max = 1599 cm⁻¹C=N stretching

X-ray Diffraction Studies of Sulfonamide Crystal Structures

The study of sulfonamide crystal structures is of significant interest due to the ability of these compounds to form various polymorphic forms. rsc.org Polymorphism, the existence of a substance in two or more crystal structures, can significantly affect the physicochemical properties of a drug. The specific arrangement of molecules in the crystal lattice, or molecular packing, is determined by a network of intermolecular interactions, primarily hydrogen bonds. rsc.orgresearchgate.net

In sulfonamide crystals, the molecules are held together by a variety of hydrogen bonds. The sulfonamide group itself provides both hydrogen bond donors (the amide N-H) and acceptors (the sulfonyl O atoms), leading to complex and diverse hydrogen bonding networks. wikipedia.orgnih.gov Studies on a wide range of sulfonamides have shown that the amino protons of the aniline (B41778) group have a strong preference for forming hydrogen bonds with the sulfonyl oxygens. wikipedia.org This often results in the formation of characteristic one-dimensional chains or other organized motifs. nih.govuiowa.edu

The conformation of the sulfonamide molecule also plays a critical role in the resulting crystal structure. Aromatic sulfonamides often adopt a "synclinal" conformation, which influences how they pack in the crystal lattice. researchgate.netnih.gov The interplay between molecular conformation and hydrogen bonding preferences dictates the final crystal architecture. Even small changes in the molecular structure, such as the position of a methyl group, can lead to different hydrogen-bonding patterns and, consequently, different crystal structures, as seen in comparisons between various sulfonamide derivatives. wikipedia.org

A pertinent example is the extensive crystallographic analysis of sulfathiazole (B1682510), a close structural analog of this compound. Research has identified and characterized at least four polymorphic forms of sulfathiazole, each with distinct crystal structures and properties. carleton.edufzu.cz Single-crystal X-ray diffraction has been used to determine the precise atomic coordinates and unit cell parameters for these polymorphs, revealing variations in their intermolecular hydrogen bonding and packing arrangements. carleton.edu

The crystallographic data for one of the well-characterized polymorphs of sulfathiazole is presented below, illustrating the type of detailed structural information obtained from X-ray diffraction studies.

Table 1: Representative Crystallographic Data for Sulfathiazole (Polymorph II) Data is for Sulfathiazole, a close structural analog of this compound.

ParameterValue
Chemical FormulaC₉H₉N₃O₂S₂
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.532(2)
b (Å)8.5952(7)
c (Å)13.388(2)
α (°)90
β (°)94.139(18)
γ (°)90
Volume (ų)978.2(3)
Z (molecules/unit cell)4
Temperature (K)295

Source: Adapted from Drebushchak, T. N., Boldyreva, E. V., & Mikhailenko, M. A. (2002). Crystal structures of sulfathiazole polymorphs in the temperature range 100–295 K: A comparative analysis. carleton.edu

Mechanistic Investigations of Sulfonamide Action Relevant to Sulfamethylthiazole

Biochemical Basis of Dihydropteroate (B1496061) Synthetase (DHPS) Inhibition by Sulfonamides.vulcanchem.compatsnap.comwikipedia.org

The primary mechanism of action for sulfamethylthiazole and other sulfonamides is the inhibition of dihydropteroate synthetase (DHPS), a key enzyme in the bacterial synthesis of folic acid. vulcanchem.compatsnap.comontosight.ai This inhibition is a direct result of the structural similarity between sulfonamides and the enzyme's natural substrate.

Competitive Antagonism with Para-Aminobenzoic Acid (PABA).vulcanchem.compatsnap.comwikipedia.org

Sulfonamides, including this compound, are structural analogs of para-aminobenzoic acid (PABA). wikipedia.orgwikidoc.org This structural mimicry allows them to act as competitive antagonists for the PABA binding site on the DHPS enzyme. vulcanchem.comwikidoc.orgnumberanalytics.com By binding to the active site of DHPS, this compound prevents the normal utilization of PABA. patsnap.comwikidoc.org This competition is reversible, and its effectiveness is dependent on the relative concentrations of the sulfonamide and PABA. numberanalytics.comderangedphysiology.comsigmaaldrich.com The binding of the sulfonamide to the enzyme blocks the synthesis of dihydropteroate, a precursor to dihydrofolic acid. vulcanchem.compatsnap.comwikipedia.org

Synergistic Antimicrobial Mechanisms with Trimethoprim (B1683648) (Co-trimoxazole Research).wikipedia.orgnih.govnih.gov

This compound is often administered in combination with trimethoprim, a formulation known as co-trimoxazole. wikipedia.orgnih.gov This combination exhibits a powerful synergistic effect, meaning their combined antimicrobial activity is significantly greater than the sum of their individual effects. wikipedia.orgnih.govnih.gov

Sequential Enzyme Inhibition in Folate Synthesis.wikipedia.orgnih.govyoutube.com

The synergy between sulfamethoxazole (B1682508) (a closely related sulfonamide often studied in this context) and trimethoprim stems from their inhibition of two sequential steps in the bacterial folate synthesis pathway. wikipedia.orgnih.govyoutube.com While sulfamethoxazole blocks DHPS, the first enzyme in the pathway, trimethoprim inhibits dihydrofolate reductase (DHFR), the enzyme that catalyzes the subsequent step: the conversion of dihydrofolic acid (DHF) to tetrahydrofolic acid (THF). nih.govdrugbank.compatsnap.com This sequential blockade leads to a more profound disruption of folic acid metabolism than either drug could achieve alone. vin.commsdmanuals.com

Metabolic Feedback Loops and Mutual Potentiation.nih.govnih.gov

Recent research has revealed a more complex interaction than simple sequential inhibition. nih.govnih.gov A metabolic feedback loop exists where THF is necessary for the production of a precursor for dihydropteroate synthesis. nih.govnih.gov By inhibiting THF production, trimethoprim indirectly potentiates the action of sulfamethoxazole by limiting the availability of a key substrate for the reaction it targets. nih.gov This mutual potentiation, where each drug enhances the activity of the other, is a key driver of the strong synergy observed with co-trimoxazole. nih.govnih.gov This dual action also helps to slow the development of bacterial resistance compared to monotherapy. drugbank.com

Cellular and Molecular Responses to this compound Exposure in Bacterial Models.

The exposure of bacteria to this compound triggers a cascade of cellular and molecular responses beyond the primary inhibition of folic acid synthesis. These responses are a consequence of the metabolic stress induced by the drug.

Bactericidal antibiotics, regardless of their specific target, have been shown to stimulate the production of highly damaging hydroxyl radicals in bacteria, which contribute to cell death. nih.gov This process involves the tricarboxylic acid (TCA) cycle and leads to oxidative damage. nih.gov While sulfonamides are primarily considered bacteriostatic, the downstream effects of folate synthesis inhibition can lead to cellular stress. patsnap.comdrugbank.com

The transport of antibiotics into the bacterial cell is a critical factor in their efficacy. nih.gov For many antibiotics with intracellular targets, uptake is mediated by specific transport systems. nih.gov The molecular details of this compound transport across the bacterial membrane are an area of ongoing research. Phenotypic heterogeneity within a bacterial population can also lead to variations in antibiotic accumulation and efficacy, with some individual cells showing delayed or reduced drug uptake. biorxiv.org

The table below summarizes the key enzymes and their inhibitors discussed in this article.

EnzymeNatural SubstrateInhibitorMechanism of Inhibition
Dihydropteroate Synthetase (DHPS) Para-aminobenzoic acid (PABA)This compoundCompetitive Antagonism
Dihydrofolate Reductase (DHFR) Dihydrofolic acid (DHF)TrimethoprimCompetitive Inhibition

Research on Antimicrobial Resistance Mechanisms and Evolution in Relation to Sulfamethylthiazole

Biochemical Mechanisms of Sulfonamide Resistance

Bacteria can develop resistance to sulfonamides like sulfamethylthiazole through several biochemical strategies. These mechanisms either prevent the drug from reaching its target, reduce the drug's affinity for its target, or actively remove it from the cell. srce.hrontosight.ai

The primary mechanism of resistance to sulfonamides involves alterations in the drug's target enzyme, dihydropteroate (B1496061) synthase (DHPS), which is encoded by the folP gene. rupahealth.comfrontiersin.orgnih.govmdpi.com Sulfonamides act as competitive inhibitors of DHPS, binding to the active site intended for its natural substrate, para-aminobenzoic acid (pABA). rupahealth.comresearchgate.net

Mutations in the folP gene can lead to amino acid substitutions in the DHPS enzyme. rupahealth.combiorxiv.org These changes can reduce the enzyme's binding affinity for sulfonamides while largely preserving its ability to bind pABA. rcsb.org This selective pressure has led to the emergence of DHPS variants that can effectively discriminate between the substrate and the inhibitor. capes.gov.br For instance, mutations in loops near the active site can alter the enzyme's structure, conferring resistance. nih.govbiorxiv.org In some bacteria, such as Streptococcus pneumoniae, insertions of amino acids in the FolP protein have been observed to cause high-level resistance. oup.com

Furthermore, bacteria can acquire foreign, highly divergent versions of the folP gene, known as sul genes (sul1, sul2, sul3), which encode for sulfa-insensitive DHPS variants. rupahealth.comcapes.gov.br These acquired enzymes show significant insensitivity to sulfonamides but maintain normal pABA binding, effectively bypassing the inhibitory action of the drug. researchgate.netnih.gov

Table 1: Key Mutations and Genes Involved in this compound Resistance via Target Modification

GeneEncoded ProteinMechanism of ResistanceEffect on this compound Efficacy
folPDihydropteroate Synthase (DHPS)Point mutations leading to amino acid substitutions in the active site.Reduced binding affinity of the drug to the target enzyme.
sul1, sul2, sul3Drug-resistant DHPS variantsAcquisition of alternative genes encoding for DHPS enzymes with intrinsic insensitivity to sulfonamides.Bypasses the inhibitory effect of the drug, allowing for continued folic acid synthesis.

Another significant mechanism of resistance is the active removal of sulfonamides from the bacterial cell by efflux pumps. srce.hrontosight.ai These are transmembrane proteins that recognize and export a wide range of toxic compounds, including antibiotics, from the cytoplasm to the extracellular environment, thus lowering the intracellular drug concentration to sub-inhibitory levels. srce.hrresearchgate.net

Several families of efflux pumps contribute to multidrug resistance in bacteria. researchgate.netnih.gov In Gram-negative bacteria, the Resistance-Nodulation-Division (RND) family of efflux pumps is particularly important. nih.govacs.org These complex systems span both the inner and outer membranes. acs.org Overexpression of these pumps can lead to decreased susceptibility to a variety of antimicrobial agents, including sulfonamides. frontiersin.org The AbgT family of transporters has also been identified as a class of bacterial antimetabolite transporters that can confer resistance to sulfonamide drugs. researchgate.net

While less common for sulfonamides compared to other antibiotic classes like beta-lactams, enzymatic inactivation is a potential resistance mechanism. srce.hrfrontiersin.org This process involves the chemical modification of the antibiotic molecule, rendering it inactive. Some bacteria may produce enzymes that can modify or degrade sulfonamides. ontosight.ai For example, laccase enzymes have been shown to transform sulfonamides, although the direct clinical relevance of this specific enzymatic inactivation in resistance is an area of ongoing research. csic.es

Changes in the permeability of the bacterial cell envelope can also contribute to sulfonamide resistance. srce.hrfrontiersin.org In Gram-negative bacteria, the outer membrane acts as a selective barrier, and a reduction in its permeability can limit the influx of antibiotics. mdpi.com This can be achieved by a decrease in the number of porins, which are protein channels that allow the passage of hydrophilic molecules, or by mutations that alter the structure of these porins. mdpi.comeuropa.eu While this mechanism often leads to low-level resistance on its own, it can act synergistically with other resistance mechanisms, such as efflux pumps, to produce clinically significant levels of resistance. srce.hrmdpi.com

Genetic Basis of this compound Resistance Acquisition and Dissemination

The spread of resistance to this compound is largely driven by the ability of bacteria to acquire and share resistance genes. This genetic exchange allows for the rapid dissemination of resistance determinants among diverse bacterial populations. frontiersin.orgscienceopen.com

Horizontal gene transfer (HGT) is a primary driver for the spread of antibiotic resistance. nih.gov Unlike vertical gene transfer, where genetic material is passed from parent to offspring, HGT allows for the transfer of genes between unrelated bacteria. nih.gov The main mechanisms of HGT are conjugation, transformation, and transduction. nih.gov

Mobile genetic elements (MGEs) such as plasmids and transposons are crucial in this process. nih.govfrontiersin.org Plasmids are extrachromosomal DNA molecules that can replicate independently and often carry genes conferring resistance to multiple antibiotics. mdpi.com Genes conferring resistance to sulfonamides, such as sul1 and sul2, are frequently found on plasmids. frontiersin.orgfrontiersin.org These plasmids can be transferred between bacteria, including different species, through conjugation. frontiersin.orgnih.gov

Transposons, or "jumping genes," are segments of DNA that can move from one genomic location to another, such as from a plasmid to the bacterial chromosome or vice versa. mdpi.com They often carry resistance genes and can facilitate their integration into new genetic contexts. mdpi.comfrontiersin.org The association of sul genes with transposons, such as those belonging to the Tn21 family, has been well-documented and contributes to their widespread distribution. oup.com

Integrons are another key genetic element involved in the capture and expression of resistance genes. mdpi.comresearchgate.net These are genetic platforms that can acquire and express gene cassettes, which often contain antibiotic resistance determinants. The sul1 gene is frequently found associated with class 1 integrons, which are commonly found in clinical isolates and can carry multiple resistance genes, leading to multidrug resistance phenotypes. frontiersin.orgresearchgate.net

Table 2: Mobile Genetic Elements Associated with this compound Resistance

Mobile Genetic ElementDescriptionRole in Resistance Dissemination
PlasmidsExtrachromosomal, self-replicating DNA molecules.Carry and transfer sul genes and other resistance determinants between bacteria via conjugation. mdpi.comfrontiersin.org
Transposons"Jumping genes" that can move within and between genomes.Facilitate the movement and integration of sul genes into plasmids and chromosomes. oup.comfrontiersin.org
IntegronsGenetic elements that capture and express gene cassettes.Often carry the sul1 gene and can assemble multiple resistance genes, promoting multidrug resistance. mdpi.comresearchgate.net

Genomic and Plasmid-Mediated Resistance Studies

Resistance to this compound, like other sulfonamides, is primarily driven by the acquisition of genes that encode alternative, drug-insensitive forms of dihydropteroate synthase (DHPS), the target enzyme for this class of antibiotics. These resistance determinants are frequently located on mobile genetic elements, particularly plasmids, which facilitates their spread among bacterial populations.

The most prevalent plasmid-mediated sulfonamide resistance genes are sul1, sul2, and to a lesser extent, sul3. brieflands.combiorxiv.org These genes encode DHPS variants that have a low affinity for sulfonamides, allowing folate synthesis to proceed even in the presence of the drug. brieflands.comresearchgate.net The sul1 gene is often found as part of a conserved 3'-conserved segment (3'-CS) of class 1 integrons. ni.ac.rsfrontiersin.org Integrons are genetic platforms that can capture and express gene cassettes, often conferring resistance to multiple classes of antibiotics. nih.gov The close linkage of sul1 with other resistance genes within these integrons means that selection pressure from other antibiotics can co-select for sulfonamide resistance. brieflands.com

The sul2 gene is typically located on small, non-conjugative or large, conjugative plasmids and is not usually associated with integrons. ni.ac.rsfrontiersin.orgnih.gov It is often found alongside the streptomycin (B1217042) resistance genes strA and strB. nih.gov Studies have shown that sul2 can persist in bacterial populations even after a reduction in sulfonamide use, partly due to its linkage with resistance genes for other commonly used antibiotics. nih.gov The sul3 gene is less common and has been found linked to class 1 integrons that have lost their 3'-CS region. biorxiv.orgfrontiersin.org

Bacterial resistance to sulfonamides can also arise from chromosomal mutations in the folP gene, which encodes the native DHPS. ni.ac.rs These mutations can lead to amino acid substitutions that reduce the enzyme's affinity for sulfonamides. ni.ac.rs However, plasmid-mediated resistance is considered the more significant mechanism for the widespread dissemination of sulfonamide resistance in clinical and environmental settings. brieflands.comwikipedia.org

Research has identified various plasmids carrying sulfonamide resistance genes in different bacterial species. For instance, studies on Escherichia coli have characterized numerous conjugative and non-conjugative plasmids harboring sul2, often in combination with genes conferring resistance to ampicillin (B1664943), streptomycin, and trimethoprim (B1683648). nih.gov In Salmonella species, transmissible plasmids encoding resistance to trimethoprim-sulfamethoxazole have also been reported. nih.gov The presence of these resistance genes on plasmids that can transfer between different bacterial species and genera is a major factor in the global spread of sulfonamide resistance. wikipedia.orgplos.org

Table 1: Common Sulfonamide Resistance Genes and Their Genetic Context

Gene Typical Genetic Location Associated Mobile Genetic Elements Common Co-Carried Resistance Genes
sul1 Class 1 integrons ni.ac.rsfrontiersin.org Plasmids, Transposons Genes for resistance to aminoglycosides, beta-lactams, trimethoprim brieflands.comnih.gov
sul2 Small or large plasmids ni.ac.rsnih.gov Plasmids strA-strB (streptomycin), genes for ampicillin and trimethoprim resistance nih.gov
sul3 Linked to class 1 integrons lacking the 3'-CS biorxiv.orgfrontiersin.org Plasmids -
folP (mutated) Chromosome ni.ac.rs Not applicable Not typically linked on mobile elements

Role of Mobile Genetic Elements in Sulfonamide Resistance Spread

Mobile genetic elements (MGEs) are the primary vehicles for the horizontal gene transfer (HGT) of antibiotic resistance genes, including those conferring resistance to this compound. nih.govmdpi.com These elements, which include plasmids, transposons, and integrons, facilitate the movement of resistance genes within and between bacterial cells, leading to the rapid dissemination of resistance. nih.govfrontiersin.org

Plasmids are extrachromosomal DNA molecules that can replicate independently of the bacterial chromosome and are a major carrier of sulfonamide resistance genes (sul1, sul2, and sul3). wikipedia.org Conjugative plasmids can mediate their own transfer from a donor to a recipient cell, a process that can occur even between different bacterial species and genera. wikipedia.org This promiscuous transfer is a key reason for the widespread distribution of sulfonamide resistance in diverse environments, from clinical settings to agriculture. nih.govmdpi.com Many plasmids carry multiple resistance genes, meaning that the use of one antibiotic can select for bacteria resistant to several others, a phenomenon known as co-selection. nih.govwikipedia.org

Integrons are genetic elements that can capture and express genes, known as gene cassettes. nih.gov Class 1 integrons are particularly significant in the spread of antibiotic resistance and are frequently found on plasmids and transposons. nih.govnih.gov The sul1 gene is a common feature of the 3'-conserved segment of class 1 integrons, linking sulfonamide resistance to a platform that can acquire a wide array of other resistance genes. ni.ac.rsfrontiersin.org

Transposons , or "jumping genes," are segments of DNA that can move from one location to another within a genome or between different DNA molecules, such as from a chromosome to a plasmid. nih.gov By mobilizing resistance genes, transposons contribute to the formation of multi-drug resistance plasmids.

The collective action of these MGEs creates a dynamic system for the acquisition and spread of resistance. mdpi.com For example, a transposon carrying a resistance gene can jump onto a conjugative plasmid, which can then be transferred to a new bacterial host. If this plasmid also contains an integron, the new host can acquire resistance to multiple antibiotics simultaneously. This interconnectedness of MGEs is a powerful driver for the evolution of multidrug-resistant bacteria. frontiersin.orgnih.gov

Table 2: Key Mobile Genetic Elements Involved in Sulfonamide Resistance Dissemination

Mobile Genetic Element Role in Resistance Spread Examples of Associated Sulfonamide Resistance Genes
Plasmids Intercellular transfer of resistance genes (conjugation) wikipedia.org sul1, sul2, sul3 brieflands.combiorxiv.org
Integrons Capture and expression of resistance gene cassettes nih.gov sul1 (as part of the 3'-CS of class 1 integrons) ni.ac.rsfrontiersin.org
Transposons Intracellular and intercellular mobilization of resistance genes nih.gov Can carry integrons containing sul1

Evolutionary Dynamics of Sulfonamide Resistance Under Selective Pressure

The widespread use of sulfonamides, including this compound, in human and veterinary medicine has exerted significant selective pressure on bacterial populations, driving the evolution and dissemination of resistance. researchgate.netmdpi.com The introduction of an antibiotic into an environment creates a strong selective advantage for any bacteria that carry resistance mechanisms. mdpi.com

The evolutionary trajectory of sulfonamide resistance often begins with the acquisition of a resistance gene, such as sul1 or sul2, via horizontal gene transfer. researchgate.net Bacteria that acquire these genes can survive and replicate in the presence of sulfonamides, while their susceptible counterparts are inhibited or killed. This leads to an increase in the frequency of resistant bacteria within the population. mdpi.com

The dynamics of resistance evolution are influenced by several factors:

Selective Pressure: The intensity and duration of antibiotic exposure directly influence the rate at which resistance emerges and spreads. mdpi.com Environments with high antibiotic use, such as hospitals and intensive agricultural operations, act as hotspots for the evolution of resistance. nih.govembopress.org

Fitness Cost: The acquisition of resistance genes can sometimes impose a fitness cost on the bacterium, meaning it may grow more slowly or be less competitive than its susceptible counterparts in the absence of the antibiotic. However, compensatory mutations can arise elsewhere in the bacterial genome to alleviate this cost, stabilizing the resistance phenotype in the population.

Co-selection: As many resistance genes, including sul genes, are located on MGEs alongside genes for resistance to other antibiotics, the use of any of these drugs can co-select for resistance to all of them. nih.govoup.com This is a major reason why sulfonamide resistance has persisted at high levels even in areas where their use has declined. nih.gov

Population Dynamics: Factors such as population size, mutation rates, and the rate of horizontal gene transfer all play a role in the adaptive evolution of resistance. mdpi.comasm.org Large, dense bacterial populations, such as those in the gut or in biofilms, provide more opportunities for resistance to emerge and spread. nih.gov

Studies have shown that selective pressure can lead to the diversification of resistance mechanisms. For example, in some environments, plasmid-mediated resistance may be favored, while in others, chromosomal mutations may be more prevalent. nih.gov The structure of the environment, such as whether bacteria are living in a well-mixed (planktonic) state or in a biofilm, can also influence the evolutionary pathways to resistance. nih.gov The continuous exposure to antibiotics in various ecosystems, from clinical settings to the natural environment, ensures that the evolutionary pressure for the maintenance and spread of sulfonamide resistance remains high. researchgate.netresearchgate.net

Environmental Science and Ecotoxicological Research of Sulfamethylthiazole

Occurrence and Distribution of Sulfonamides in Environmental Compartments

Sulfonamides, including Sulfamethylthiazole, are frequently detected in various environmental matrices due to incomplete removal during wastewater treatment and excretion from treated animals. Their presence is a concern due to their potential to promote antimicrobial resistance and exert toxic effects on non-target organisms.

Monitoring and Assessment of this compound in Aquatic Environments

Monitoring studies have confirmed the presence of this compound in aquatic ecosystems. For instance, in the Bohai Sea estuary in China, concentrations of this compound have been reported to range from 5.3 to 6.2 ng/L ntu.edu.sg. More broadly, median concentrations of total antibiotics, with sulfonamides being predominant components, have been estimated at 4.7 × 10³ ng/L in freshwater environments acs.org. Research indicates that this compound has demonstrated the highest individual compound risk among veterinary antibiotics in some Chinese freshwater areas acs.org. A precautionary approach often suggests antimicrobial levels in effluent should not exceed 0.1 µg/L (equivalent to 100 ng/L), with evidence suggesting that selection for antimicrobial resistance can occur at concentrations as low as 400 ng/L erammp.wales.

Table 1: Reported Concentrations of this compound and Related Sulfonamides in Aquatic Environments

Compound NameEnvironmental CompartmentConcentration RangeUnitLocation/ContextCitation
This compoundSurface Water5.3 – 6.2ng/LBohai Sea estuary, China ntu.edu.sg
Sulfonamides (∑)Freshwater environmentsMedian: 4.7 × 10³ng/LGeneral (predominant components) acs.org
This compoundFreshwater (risk assessment)--Chinese freshwater areas (high risk) acs.org
Antimicrobials (∑)Effluent (precautionary)≤ 0.1µg/LGeneral erammp.wales
AntibioticsFreshwater (resistance sel.)≥ 400ng/LGeneral erammp.wales

Presence of this compound in Soil and Sediment Matrices

Sulfonamides, including this compound, are also found in soil and sediment. Studies estimate median concentrations of total antibiotics in soils to be 2.9 ng/g, with sulfonamides being significant contributors acs.org. A substantial portion of veterinary antibiotic emissions, approximately 56%, is ultimately distributed in soils under steady-state conditions, indicating soil as a major environmental sink acs.org. Analytical methods have been developed for the extraction and quantification of sulfonamides from sediment samples, confirming their presence in these matrices researchgate.net.

Table 2: Reported Concentrations of Sulfonamides in Soil Environments

Compound NameEnvironmental CompartmentConcentrationUnitLocation/ContextCitation
Sulfonamides (∑)SoilMedian: 2.9ng/gGeneral (predominant components) acs.org

Environmental Emissions and Fate Modeling (e.g., Veterinary Applications)

Veterinary applications are a significant source of sulfonamide emissions into the environment. A substantial portion of these emissions, estimated at 85%, is discharged directly into soils acs.org. Research models predict that after initial increases, total emissions of veterinary antibiotics declined by 43% between 2010 and 2020 acs.org. Upon excretion from animals, a considerable amount, at least 50% of the parent compound, persists and is released into urine and feces, subsequently entering wastewater and aquatic environments erammp.wales. The fate of these compounds is complex, involving biotic and abiotic transformations, adsorption, runoff, leaching, and plant uptake researchgate.net.

Environmental Fate and Transformation Pathways of this compound

Understanding how this compound degrades or transforms in the environment is crucial for assessing its persistence and potential risks. Biodegradation and photolytic/chemical degradation are key pathways.

Biodegradation and Microbial Community Responses to Sulfonamides

Microorganisms play a vital role in the degradation of sulfonamides. Bacterial strains such as Acinetobacter and Pseudomonas species have been identified as significant in the degradation of sulfonamides in sludge researchgate.net. Specific strains, including Escherichia sp. HS21 and Acinetobacter sp. HS51, have been isolated and shown to degrade sulfonamides, indicating their potential for bioremediation of contaminated environments researchgate.net. Studies on other sulfonamides have shown that their aerobic and anoxic degradation often fits first-order kinetics models researchgate.net. Furthermore, the biodegradation capability of microbial communities can increase with biofilm development, and a direct correlation between biodegradation capacity and the abundance of degrading bacteria has been established researchgate.net.

Photolytic and Chemical Degradation Studies

Photocatalysis offers an effective route for the degradation of this compound. For instance, under visible light irradiation for 30 minutes using a TiO₂/g-C₃N₅ (1:2) composite, the degradation rate of this compound (STZ) reached an impressive 98.8% researchgate.net. This process involves the breakdown of this compound into inorganic molecules like H₂O, CO₂, and inorganic acids through hydroxylation reactions driven by reactive species such as ·O₂⁻, ·OH, and h⁺ researchgate.net. Research on Sulfamethoxazole (B1682508) (SMX) degradation by anodic TiO₂ nanotube layers under UVA light showed a degradation extent of approximately 65% after 4 hours, with hydroxyl radicals playing a predominant role in the degradation mechanism researchgate.net. The influence of pH on photocatalytic degradation rates is also significant, with different sulfonamides exhibiting varying susceptibility to hydroxyl radical attack depending on the environmental pH researchgate.net.

Table 3: Photodegradation Rates of this compound

Compound NameDegradation Method/ConditionsDegradation RateTimeCitation
This compoundTiO₂/g-C₃N₅ (1:2) photocatalysis, visible light98.8%30 min researchgate.net
SulfamethoxazoleAnodic TiO₂ nanotube layers, UVA light~65%4 h researchgate.net

Analytical and Bioanalytical Method Development for Sulfamethylthiazole Research

Chromatographic Techniques for Sulfamethylthiazole Quantification in Research Samples

Chromatographic methods are the cornerstone of this compound analysis, offering high-resolution separation from complex sample matrices. High-performance liquid chromatography (HPLC), particularly when coupled with mass spectrometry (MS), provides the specificity and sensitivity required for trace-level detection in research applications.

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the determination of sulfonamides, including this compound, in various matrices. wu.ac.thumt.edu.pk Reversed-phase HPLC (RP-HPLC) is the most common approach, utilizing a nonpolar stationary phase (like C8 or C18) and a polar mobile phase. wu.ac.thumt.edu.pk

Methodologies are optimized to achieve efficient separation of the target analyte from other compounds in the sample. Key parameters include the column type, mobile phase composition, flow rate, and detector wavelength. For instance, a study on the simultaneous analysis of sulfamethoxazole (B1682508) and trimethoprim (B1683648) used a C18 column with a mobile phase of water (pH 3.5) and methanol. redalyc.org Detection is frequently performed using ultraviolet (UV) detectors, with wavelengths typically set around 260-270 nm, where sulfonamides exhibit strong absorbance. researchgate.netijrpb.com Gradient elution programs can be developed to enhance separation efficiency, especially in complex samples. wu.ac.th

Analyte(s)ColumnMobile PhaseFlow Rate (mL/min)Detection Wavelength (nm)Reference
Sulfamethoxazole, TrimethoprimAgilent C18 (250mm × 4.6mm, 5µm)Triethylamine: Acetonitrile (B52724) (30:70)1.0260 ijrpb.com
Sulfamethoxazole, TrimethoprimC18 (25 cm × 4.6 mm, 5 µm)Methanol: Water (6:4), pH 2.61.0254 umt.edu.pk
SulfamethoxazoleShim-pack GIST® C18 (150 × 4.6 mm, 5 μm)Glacial acetic acid (pH 2.5): Methanol: Acetonitrile (70:25:5, v/v/v)0.8265 researchgate.netunmul.ac.id
Sulfanilamide, Sulfacetamide, Sulfadiazine (B1682646), Sulfathiazole (B1682510), Sulfamerazine, SulfamethizoleNot SpecifiedNot SpecifiedNot SpecifiedDiode Array (DAD) imeko.info

For enhanced sensitivity and selectivity, HPLC systems are often coupled with mass spectrometry (MS) detectors. researchgate.net Techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) and ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) are considered the gold standard for quantifying trace levels of sulfonamides in complex environmental and biological matrices. researchgate.netnih.gov

These methods typically use an electrospray ionization (ESI) source, often in positive ion mode, as sulfonamides can be readily protonated. hpst.czresearchgate.net The mass spectrometer operates in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for this compound are monitored. This provides a high degree of specificity, minimizing interference from matrix components. hpst.cz The use of UHPLC systems offers advantages such as faster analysis times and improved chromatographic resolution compared to conventional HPLC. nih.govnih.gov An LC-MS/MS method for analyzing seven antibacterial substances, including four sulfonamides, in medicated feed was developed using a C18 column and a gradient mobile phase of formic acid in water and acetonitrile. nih.gov

TechniqueAnalytesIonization ModeKey Findings/ParametersReference
UHPLC-MS/MS8 Sulfonamides (including Sulfamethoxazole)Not SpecifiedMethod developed for analysis in soil samples with varying organic carbon content. nih.gov
LC-MS/MS18 Sulfonamides and TrimethoprimPositive ESIUsed for analysis in water; methanol/acidified water mobile phase provided baseline separation. hpst.cz
SPE-MS/MSSulfamethoxazole, TrimethoprimPositive ESIUltra-fast analysis (<20 seconds per sample) for serum samples. nih.gov
LC-MS4 Sulfonamides, Trimethoprim, Amoxicillin, TylosinNot SpecifiedAnalysis of medicated feed after a simple liquid extraction. nih.gov

Spectrophotometric and Other Spectroscopic Methods for this compound Analysis

Spectrophotometric methods offer a simpler and more cost-effective alternative to chromatographic techniques for the quantification of this compound, particularly in pharmaceutical formulations. ijpar.comthebrpi.org These methods are often based on a chemical reaction that produces a colored product, which can be measured using a UV-Visible spectrophotometer.

A common approach is the Bratton-Marshall procedure, which involves the diazotization of the primary aromatic amine group of the sulfonamide with sodium nitrite (B80452) in an acidic medium. oup.comsid.ir The resulting diazonium salt is then coupled with a chromogenic agent, such as N-(1-naphthyl)ethylenediamine (NEDA), to form a stable, intensely colored azo dye. oup.comcuni.cz The absorbance of this dye is measured at its wavelength of maximum absorbance (λmax), typically around 540-545 nm. oup.comcuni.cz Another method involves a condensation reaction with an aromatic aldehyde like vanillin (B372448) to produce a yellow Schiff's base, with a maximum absorption observed at 372 nm. thebrpi.org While generally less sensitive and specific than chromatographic methods, spectrophotometric analyses are valuable for routine quality control where high sample throughput is required. ijpar.comoup.com

Sample Preparation and Extraction Methodologies for Diverse Research Matrices

The effective extraction and clean-up of this compound from the sample matrix are critical steps that precede instrumental analysis. The choice of methodology depends on the physicochemical properties of the analyte and the complexity of the matrix, such as wastewater, sludge, milk, or biological tissues. researchgate.netscielo.org.zatiaft.org

Solid-Phase Extraction (SPE) is one of the most widely used techniques for the extraction and pre-concentration of sulfonamides from aqueous samples like wastewater. researchgate.netscielo.org.zascispace.com It offers high recovery rates, good reproducibility, and reduces the use of organic solvents compared to liquid-liquid extraction. scispace.comnih.gov Polymeric sorbents are often employed for this purpose. hpst.cztiaft.org

Liquid-Liquid Extraction (LLE) is a classical method used for sample preparation, though it has been increasingly replaced by SPE. researchgate.nettiaft.org

For biological samples such as plasma or serum, protein precipitation is a common first step to remove high-molecular-weight interferences. researchgate.netunmul.ac.idscirp.org This is typically achieved by adding a precipitating agent like acetonitrile or perchloric acid. researchgate.netnih.govscirp.org

In more complex solid matrices like sewage sludge, more rigorous extraction techniques such as Pressurized Liquid Extraction (PLE) or ultrasound-assisted extraction (UAE) may be employed. scielo.org.zanih.govresearchgate.net These methods use elevated temperature and pressure or sonication to improve extraction efficiency. scielo.org.zanih.gov

MatrixExtraction TechniqueKey Parameters / SolventsReference
Sewage SludgePressurized Liquid Extraction (PLE)Water/Methanol (50:50, v/v) at 100°C and 100 bar. nih.govresearchgate.net
Wastewater & SludgeUltrasound-assisted extraction (UAE) followed by Solid-Phase Extraction (SPE)SPE eluent: 10 mL of methanol. scielo.org.za
Human PlasmaProtein PrecipitationAcetonitrile (1:3, v/v). researchgate.netunmul.ac.id
Human UrineLiquid-Liquid Extraction (LLE)0.03 M H2SO4 and ethyl acetate. researchgate.netunmul.ac.id
Medicated FeedLiquid ExtractionAcetonitrile and 0.05 M phosphate (B84403) buffer (pH 4.5). nih.gov
WaterSolid Phase Microextraction (SPME)Carbowax/divinylbenzene (CW/DVB) fiber. nih.gov

Method Validation for Research Applications (e.g., Linearity, LOQ, Recovery, Precision)

Validation is a critical component of analytical method development, ensuring that the method is suitable for its intended purpose. researchgate.netajpaonline.com Validation is performed according to established guidelines, such as those from the International Conference on Harmonisation (ICH). ijpar.comajpaonline.com Key parameters evaluated include linearity, limit of quantification (LOQ), recovery, and precision. wu.ac.thimeko.infoajpaonline.com

Linearity: This assesses the method's ability to produce test results that are directly proportional to the concentration of the analyte. ajpaonline.com It is typically evaluated by analyzing a series of standards over a defined concentration range and determining the correlation coefficient (r²), which should ideally be close to 1. wu.ac.thajpaonline.com For example, a UV-spectrophotometric method for sulfamethoxazole was linear in the range of 2–10 μg/ml with a regression coefficient of 0.999. ijpar.com

Limit of Quantification (LOQ): The LOQ is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. ajpaonline.com For an HPLC-MS/MS method for sulfonamides in medicated feed, the LOQ ranged from 10.4 mg/kg to 119.3 mg/kg. nih.gov

Recovery: This parameter, also known as accuracy, measures the closeness of the experimental value to the true value. ajpaonline.com It is often determined by analyzing spiked samples at different concentration levels. scielo.org.za Recoveries for sulfonamides in various matrices are often in the range of 80-120%. scielo.org.zaresearchgate.netrjptonline.org For instance, a method for sulfonamides in eggs showed recoveries between 87% and 116%. researchgate.net

Precision: Precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. ajpaonline.com It is usually reported as the relative standard deviation (%RSD). researchgate.net Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). ijpar.com Typically, a %RSD of less than 15% is considered acceptable, with a limit of 20% at the LOQ. researchgate.net

MethodMatrixLinearity (r²)LOQRecovery (%)Precision (%RSD)Reference
HPLC-PDAHuman Plasma0.9980.7 µg/mL%error ≤11.76≤4.52 researchgate.netunmul.ac.id
LC-MS/MSEggsNot SpecifiedCCα: 101.0–122.1 ng g⁻¹87–1168.5–27.2 researchgate.net
LC-MSMedicated Feed>0.9910.4–119.3 mg/kg90.8–104.5Repeatability: 3.2–6.9; Reproducibility: 5.2–8.3 nih.gov
UHPLC-MS/MSSoil0.9890–0.99591.0 ng g⁻¹>45Not Specified nih.gov
UV-SpectroscopyPharmaceutical Formulation0.999Not Specified99.2–100.8Intra-day: 0.93; Inter-day: 1.38 ijpar.com
RP-HPLCPharmaceutical Formulation0.999Not Specified99.75–99.96Reproducibility: 0.31–0.38 researchgate.net

Computational Chemistry and Structure Activity Relationship Sar Studies of Sulfamethylthiazole

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key physicochemical properties, or "descriptors," that influence activity, QSAR models can predict the potency of novel compounds before they are synthesized, saving significant time and resources.

For sulfonamides, including sulfamethylthiazole, QSAR studies have been employed to understand the structural requirements for inhibiting DHPS. These models typically use a set of known sulfonamide analogs with measured inhibitory activities to train a statistical model. The resulting model can then be used to predict the activity of new derivatives. Various statistical methods, such as multiple linear regression (MLR), are used to build these models, which are rigorously validated to ensure their predictive power.

Statistical ParameterValueSignificance
R² (Coefficient of Determination) 0.9280Indicates that over 92% of the variance in the inhibitory activity can be explained by the model's descriptors.
Q² (Cross-validated R²) 0.8579A high value suggests the model has good predictive ability for new compounds.
F-statistic HighIndicates the statistical significance of the regression model.

This table presents typical statistical validation parameters for a robust QSAR model developed for sulfonamide derivatives, demonstrating strong correlative and predictive capabilities.

A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For DHPS inhibition by sulfonamides, pharmacophore models identify the key interaction points necessary for binding to the enzyme's active site.

These models are developed by analyzing the structures of highly active sulfonamides and identifying common features. For DHPS inhibitors, typical pharmacophoric features include:

A hydrogen bond acceptor: Often corresponding to the oxygen atoms of the sulfonyl group.

A hydrogen bond donor: Typically the aniline (B41778) nitrogen atom.

An aromatic ring: The central benzene ring of the sulfonamide scaffold.

A hydrophobic feature: The thiazole ring in this compound contributes to hydrophobic interactions within the active site.

These models serve as 3D search queries to screen large compound libraries for molecules that fit the pharmacophoric requirements, potentially identifying novel scaffolds for DHPS inhibitors.

Once a reliable QSAR model is established, it can be used to predict the inhibitory activity of newly designed sulfonamide analogs. Researchers can computationally generate a library of virtual compounds by modifying the this compound scaffold—for instance, by adding different substituents to the thiazole ring or the aniline nitrogen.

The QSAR model then calculates the predicted activity for each of these virtual analogs based on their structural descriptors. This process allows chemists to prioritize the synthesis of compounds with the highest predicted potency. Studies have shown that descriptors related to molecular shape, electronic properties (like partial charges), and lipophilicity are often crucial in determining the inhibitory activity of sulfonamides against DHPS.

Molecular Docking and Dynamics Simulations

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, such as the DHPS enzyme) to form a stable complex. It is a powerful tool for visualizing and analyzing the specific interactions at the atomic level.

Sulfonamides like this compound function as competitive inhibitors of DHPS by mimicking the natural substrate, para-aminobenzoic acid (pABA). nih.gov Molecular docking studies have provided detailed maps of the binding interactions between this compound and the DHPS active site.

Docking simulations consistently show that the this compound molecule fits snugly into the pABA binding pocket of DHPS. The binding is stabilized by a network of interactions with key amino acid residues. These interactions typically include:

Hydrogen Bonds: The sulfonyl group's oxygen atoms are critical for forming strong hydrogen bonds with conserved arginine and serine residues in the active site. The aniline nitrogen also participates in hydrogen bonding.

Hydrophobic Interactions: The thiazole ring and the central benzene ring engage in hydrophobic interactions with nonpolar residues, such as proline and phenylalanine, which helps to anchor the inhibitor in the binding pocket. nih.gov

DHPS Amino Acid ResidueInteraction Type with this compound
Arginine (e.g., Arg63, Arg255) Hydrogen Bond
Serine (e.g., Ser221) Hydrogen Bond
Lysine (e.g., Lys221) Hydrogen Bond, Electrostatic
Proline (e.g., Pro69) Hydrophobic
Histidine (e.g., His257) Pi-stacking / Hydrophobic
Phenylalanine (e.g., Phe190) Hydrophobic

This table summarizes the key amino acid residues within the DHPS active site that are crucial for the binding of this compound and other sulfonamides, as revealed by molecular docking studies. nih.govfrontiersin.org

By combining the results of QSAR and molecular docking, researchers can elucidate the key molecular determinants responsible for the inhibitory activity of this compound. These studies reveal that the molecule's potency is not due to a single feature but rather a combination of structural and electronic properties that allow for optimal interactions with the DHPS active site.

The essential determinants for activity include:

The Sulfonamide Linker: This group is crucial for positioning the aromatic rings correctly and for forming key hydrogen bonds that mimic the interactions of pABA's carboxylate group.

The p-Aminophenyl Group: The aniline amine is a critical hydrogen bond donor and is essential for mimicking the pABA substrate.

Structural and computational studies have shown that two conserved loops in the DHPS enzyme create a specific binding pocket for pABA, and it is this substructure that sulfonamides exploit. mdpi.com Understanding these determinants is crucial for designing next-generation inhibitors that can overcome resistance. mdpi.com

Chemoinformatics and Virtual Screening for Novel this compound-based Compounds

Chemoinformatics involves the use of computational methods to analyze large datasets of chemical compounds. nih.govfrontiersin.orgnih.gov When combined with virtual screening, it becomes a powerful engine for drug discovery. nih.gov This approach is used to identify promising new drug candidates from vast virtual libraries of chemical structures, which can contain millions of compounds. nih.gov

The process for discovering novel this compound-based compounds typically follows these steps:

Library Generation: A virtual library of compounds is created. This can be an existing database of known chemicals or a custom-designed library of virtual analogs based on the this compound scaffold.

Filtering: The library is first filtered using chemoinformatic tools to select for compounds with drug-like properties (e.g., appropriate molecular weight, solubility) and to remove compounds with known toxicity alerts.

Pharmacophore-Based Screening: The filtered library is then screened using the pharmacophore model for DHPS inhibition. Only molecules that match the key 3D arrangement of features are retained.

Molecular Docking: The resulting "hits" from the pharmacophore screen are then subjected to molecular docking into the DHPS active site. The compounds are ranked based on their predicted binding affinity (docking score).

Selection and Synthesis: The top-ranked compounds are visually inspected for their binding modes and chemical feasibility. A select number of the most promising candidates are then synthesized and subjected to in vitro biological testing to confirm their inhibitory activity.

This integrated chemoinformatics and virtual screening approach accelerates the discovery of novel and potent DHPS inhibitors based on the proven this compound framework.

Emerging Research Directions and Future Perspectives

Development of Novel Sulfonamide Scaffolds and Derivatives for Overcoming Resistance

The escalating threat of multidrug-resistant bacteria, particularly strains like Methicillin-resistant Staphylococcus aureus (MRSA), drives the development of novel sulfonamide scaffolds and derivatives. Research focuses on creating compounds with enhanced efficacy, altered mechanisms of action, and the ability to bypass existing resistance pathways.

Hybrid Compounds and Structural Modifications: Studies are investigating molecular hybridization, combining sulfonamide moieties with other bioactive scaffolds to create synergistic effects. For instance, phenyltriazole-sulfonamide conjugates have shown promise against MRSA biofilms and other resistant pathogens by targeting multiple essential bacterial enzymes, such as dihydropteroate (B1496061) synthase (DHPS) and penicillin-binding protein 2a (PBP2a) rsc.org. Derivatives of sulfathiazole (B1682510) have demonstrated selective activity against Staphylococcus aureus strains, indicating that structural modifications can overcome resistance mechanisms rsc.org.

Novel Mechanisms of Action: Beyond the classical inhibition of the folate biosynthetic pathway, novel sulfonamides are being designed to interact with different bacterial targets. Some derivatives exhibit bactericidal activity, a departure from the bacteriostatic nature of traditional sulfonamides, and can even revert resistance to other antibiotic classes tandfonline.comtandfonline.comnih.gov. Research also explores sulfonamides that inhibit enzymes like carbonic anhydrase, which is crucial for the virulence of pathogens like Helicobacter pylori pensoft.net.

Table 8.1: Efficacy of Novel Sulfonamide Derivatives Against Resistant Bacteria

Derivative Type / ScaffoldTarget Organism(s)Key Activity / MechanismReference
Phenyltriazole-Sulfonamide ConjugatesMRSA, Acinetobacter baumanniiDual inhibition of DHPS and PBP2a; anti-biofilm activity rsc.org
Sulfathiazole DerivativesStaphylococcus aureusSelective activity against S. aureus rsc.org
Sulfonamide-Pyridine HybridsVarious bacteriaInhibition of DHPS and DHFR enzymes acs.org
Sulfaguanidine-Pyridine-2-one HybridsMultidrug-resistant bacteria (MDRB)Dual inhibition of DNA gyrase and DHFR; bactericidal activity mdpi.com
Novel Sulfonamide DerivativesMRSAPrevention of biofilm formation; bactericidal activity tandfonline.com

Advanced Analytical Techniques for Trace Environmental Contaminants

The presence of sulfonamides in environmental matrices, such as water and soil, is a growing concern due to their potential to promote antibiotic resistance. Advanced analytical techniques are crucial for their accurate detection and quantification at trace levels.

Chromatographic Methods: Liquid chromatography coupled with mass spectrometry (LC-MS/MS) and ultra-high-performance liquid chromatography (UPLC-MS/MS) are widely employed due to their high sensitivity and specificity. These methods allow for the simultaneous determination of multiple sulfonamides and their metabolites in complex environmental samples nih.govresearchgate.netnih.govmdpi.comrsc.org.

Sample Preparation Techniques: Solid-phase extraction (SPE), particularly automated on-line SPE, is commonly used to pre-concentrate sulfonamides from large volumes of water, thereby improving detection limits researchgate.netnih.govmdpi.com. Magnetic mixed hemimicelles solid-phase extraction (MMHSPE) and ultrasonic-assisted dispersive liquid-liquid microextraction (UA-DLLME) are other efficient sample preparation techniques that offer rapid isolation and enrichment rsc.orgnih.govmdpi.com.

Table 8.2: Comparison of Analytical Techniques for Sulfonamide Detection in Environmental Water

Analytical TechniqueSample PreparationDetection Limits (LODs)Sample Matrices AnalyzedReference
HPLC-UVMMHSPE0.024–0.033 µg/LEnvironmental water nih.gov
HPLC-MS/MSNot specified~0.02 µg/LWastewater, surface water, groundwater, drinking water nih.gov
SPE-LC-MS/MSAutomated On-line SPE0.01–7.84 ng/LWWTP influent/effluent, groundwater, surface water researchgate.netnih.gov
UA-DLLME-HPLC-DADUA-DLLME0.7–7.8 µg/LSeawater, aquaculture wastewater, lake water, seafood mdpi.com
SPE-UPLC-MS/MSAutomated SPE0.01–0.05 ng/LPure water, tap water, river water, seawater mdpi.com
LC-DADPolymeric Ionic Liquid-based Dispersive SPE0.11–0.31 µg L⁻¹Environmental waters rsc.org

Computational Design of Enhanced Antimicrobial Agents

Computational chemistry plays a pivotal role in accelerating the discovery and optimization of new sulfonamide-based antimicrobial agents. These methods enable the prediction of biological activity, understanding of structure-activity relationships (SAR), and design of molecules with improved efficacy and reduced toxicity.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR studies utilize statistical methods to correlate the chemical structure of sulfonamides with their biological activity. By identifying key molecular descriptors that influence activity against specific bacteria (e.g., E. coli, S. aureus), researchers can design new compounds with enhanced potency nih.govjbclinpharm.orgarkat-usa.orgjbclinpharm.orgresearchgate.netresearchgate.net. For example, QSAR models have indicated that certain topological indices and molecular descriptors are critical for the inhibitory activity of sulfonamides against E. coli arkat-usa.org.

Molecular Docking and Virtual Screening: Molecular docking simulates the binding interaction between sulfonamide molecules and their target enzymes (e.g., DHPS, carbonic anhydrase). This allows researchers to predict binding affinities and identify promising lead compounds for further synthesis and testing pensoft.netjbclinpharm.orgworldscientific.com. Virtual screening of compound libraries, often aided by machine learning algorithms, can efficiently identify potential drug candidates from large datasets researchgate.networldscientific.com.

Table 8.3: Computational Approaches in Sulfonamide Antimicrobial Design

Computational MethodApplication FocusKey Findings / OutcomesExample Target Enzymes / OrganismsReference
QSAR ModelingSAR analysis, activity predictionIdentification of key descriptors (e.g., topological indices) influencing activityE. coli, S. aureus nih.govjbclinpharm.orgarkat-usa.orgjbclinpharm.orgresearchgate.net
Molecular DockingBinding affinity prediction, lead identificationIdentification of binding modes within enzyme active sitesDHPS, Carbonic Anhydrase pensoft.netjbclinpharm.orgworldscientific.com
Virtual ScreeningHigh-throughput screening of potential drug candidatesIdentification of novel sulfonamide-like compounds from phytochemicalsVarious bacterial targets researchgate.networldscientific.com
Machine LearningPredicting activity, identifying lead compoundsDevelopment of predictive models for antimicrobial activitySulfonamide-like phytochemicals researchgate.net

Interdisciplinary Research in One Health Contexts (e.g., Environmental-Microbial Interactions)

The "One Health" framework recognizes the interconnectedness of human, animal, and environmental health. Research in this area investigates the broader ecological implications of sulfonamide use and presence, particularly concerning the development and spread of antibiotic resistance genes (ARGs) within microbial communities.

Environmental Persistence and Impact on Soil Microbiota: Sulfonamides, often introduced into the environment through agricultural practices (e.g., manure application), can persist and affect soil microbial communities. Studies have shown that sulfonamides can alter soil microbial respiration and enzyme activities, such as dehydrogenase and urease, which are critical for nutrient cycling d-nb.infonih.goviosrjournals.org. For example, sulfamethoxazole (B1682508) (SMX) has been observed to inhibit soil respiration and enzyme activities, with these effects potentially exacerbated by co-contaminants like heavy metals d-nb.infoiosrjournals.org. Some research also indicates shifts in microbial community structure, potentially favoring fungal populations d-nb.infofrontiersin.org.

Spread of Antibiotic Resistance: The presence of antibiotics in the environment can exert selective pressure on bacteria, promoting the acquisition and dissemination of ARGs. Environmental bacteria can acquire these genes, which can then transfer between different bacterial populations, including those pathogenic to humans and animals frontiersin.orglpelc.orgeconstor.eu. This underscores the importance of monitoring and managing antibiotic residues in all sectors to mitigate the global rise of AMR.

Table 8.4: Impact of Sulfonamides on Soil Microbial Properties

Sulfonamide(s) StudiedSoil Microbial Property AffectedObserved EffectConcentration Range (approx.)Reference
Sulfamethoxazole (SMX)Soil microbial respirationInhibition10 µg/g soil nih.gov
Sulfadiazine (B1682646), SMX, Sulfamethazine (B1682506)Soil microbial respirationInhibitionNot specified frontiersin.org
SMXDehydrogenase activityInhibitionNot specified d-nb.infoiosrjournals.org
SMXUrease activityInhibitionNot specified d-nb.infoiosrjournals.org
SMXMicrobial biomassDecreaseNot specified d-nb.info
Sulfonamides (general)Microbial community structureShift towards fungiNot specified d-nb.infofrontiersin.org
SMX + ZnDehydrogenase, Urease activitiesExacerbated inhibitionNot specified iosrjournals.org

Biotechnological Approaches for Sulfonamide Remediation and Biotransformation

Biotechnological strategies, primarily microbial degradation, offer promising avenues for the remediation of sulfonamide-contaminated environments. Research focuses on isolating and characterizing microorganisms capable of efficiently breaking down these compounds.

Microbial Degradation: Various bacterial strains and consortia have been identified for their ability to degrade sulfonamides. For example, Bacillus cereus J2 has demonstrated complete degradation of 50 mg/L sulfamethazine (SM2) within 36 hours under optimized conditions and can degrade other sulfonamides like sulfamethoxazole (SMX) and sulfadiazine (SDZ) mdpi.com. Other studies have reported degradation of SMX by Achromobacter denitrificans PR1 nih.gov and by Pseudomonas sp. and Bacillus sp. strains, achieving over 90% degradation of SMX, amoxicillin, and chlortetracycline (B606653) mdpi.com. Fungal species, such as Aspergillus sp. AJC4, have also shown potential for sulfamethoxazole degradation researchgate.net.

Degradation Pathways and Optimization: Research is ongoing to elucidate the metabolic pathways involved in sulfonamide biodegradation and to optimize conditions for efficient removal. Factors such as initial concentration, temperature, pH, and the presence of co-substrates can significantly influence degradation rates mdpi.comcore.ac.uk. Understanding these pathways is crucial for developing effective bioremediation strategies, including bioaugmentation with specific degrading strains.

Table 8.5: Microbial Degradation of Sulfonamides

Sulfonamide StudiedDegrading Microorganism(s)Conditions / EfficiencyDegradation TimeReference
Sulfamethazine (SM2)Bacillus cereus J250 mg/L, 100% degradation36 h mdpi.com
Sulfamethoxazole (SMX)Bacillus cereus J2High efficiencyNot specified mdpi.com
Sulfadiazine (SDZ)Bacillus cereus J2High efficiencyNot specified mdpi.com
Sulfamethoxazole (SMX)Achromobacter denitrificans PR1DegradationNot specified nih.gov
SMX, Amoxicillin (AMO), Chlortetracycline (CTC)Pseudomonas sp. (SF1, A12), Bacillus sp. (B), Clostridium sp. (SANA)>90% degradation (2 mg/L)Not specified mdpi.com
Sulfamethoxazole (SMX)Aspergillus sp. AJC4BiodegradationNot specified researchgate.net
Sulfadiazine (SDZ)Mixed cultureDegrades SDZ, SMZ, SMX; not sulfathiazoleNot specified core.ac.uk

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